molecular formula C21H36O5 B157853 15-methyl-15S-Prostaglandin E1 CAS No. 35700-26-6

15-methyl-15S-Prostaglandin E1

Cat. No.: B157853
CAS No.: 35700-26-6
M. Wt: 368.5 g/mol
InChI Key: OMNFCPCBKCERJP-JGEGBOILSA-N
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Description

15-methyl-15S-Prostaglandin E1 is a synthetic analog of Prostaglandin E1, a naturally occurring prostaglandin. Prostaglandins are lipid compounds that perform hormone-like functions in the body. This compound is known for its stability and unique biological activities, making it a valuable compound in various scientific and medical research fields .

Biochemical Analysis

Biochemical Properties

15-methyl-15S-Prostaglandin E1 interacts with a variety of enzymes, proteins, and other biomolecules. It is known to inhibit inflammation and prolong survival in several animal models of local and systemic inflammation

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it exhibits a positive chronotropic effect, increasing the heart rate .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to induce a long-lasting heart rate increase in a dose-dependent manner without altering heart contractility in guinea pigs, which is probably altered by Na+/Ca+ ion flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that large intermittent doses of this PGE1 analog may adversely affect the respiratory system of normal and injured animals, and will accelerate mortality following exposure to potentially lethal doses of paraquat .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Single, daily injections of approximately 1 mg/kg of this compound have been reported to inhibit inflammation and to prolong survival in several animal models of local and systemic inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15-methyl-15S-Prostaglandin E1 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of protecting groups, selective oxidation, and reduction reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions: 15-methyl-15S-Prostaglandin E1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and applications .

Scientific Research Applications

15-methyl-15S-Prostaglandin E1 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 15-methyl-15S-Prostaglandin E1 is unique due to its enhanced stability and specific stereochemistry, which confer distinct biological activities compared to other prostaglandin analogs. Its stability makes it a valuable tool for research and potential therapeutic applications .

Properties

CAS No.

35700-26-6

Molecular Formula

C21H36O5

Molecular Weight

368.5 g/mol

IUPAC Name

7-[(1R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h12,14,16-17,19,23,26H,3-11,13,15H2,1-2H3,(H,24,25)/b14-12+/t16-,17?,19-,21+/m1/s1

InChI Key

OMNFCPCBKCERJP-JGEGBOILSA-N

Isomeric SMILES

CCCCC[C@@](C)(/C=C/C1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O

SMILES

CCCCCC(C)(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Synonyms

15(2)-15 methyl PGE(1)
15(2)-15-methyl PGE1
15(S)-15-methylprostaglandin E1
15(S)-15-methylprostaglandin E1, (11alpha,13E)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action for 15(S)-15-methyl Prostaglandin E1's anti-inflammatory effects?

A: 15(S)-15-methyl Prostaglandin E1, a stable analog of Prostaglandin E1, appears to suppress inflammation through multiple mechanisms. One key action is its ability to reduce vascular permeability induced by various inflammatory mediators, including histamine, serotonin, bradykinin, C3a, and compound 48/80. [] This effect is thought to be related to the preservation of tight junctions between endothelial cells, limiting the leakage of inflammatory factors into tissues. [] Additionally, 15(S)-15-methyl Prostaglandin E1 can elevate cyclic AMP levels in lymphocytes, which in turn inhibits T cell proliferation and the effector function of cytotoxic T cells. [] This suggests a role for this compound in modulating both innate and adaptive immune responses contributing to inflammation.

Q2: What evidence supports the use of 15(S)-15-methyl Prostaglandin E1 in treating inflammatory conditions?

A: Research has shown promising results using 15(S)-15-methyl Prostaglandin E1 in animal models of inflammatory diseases. For instance, oral administration of this compound effectively suppressed chronic adjuvant-induced polyarthritis and acute immune complex-induced vasculitis in rats. [] Notably, treatment with 15(S)-15-methyl Prostaglandin E1 in a rat model of renal allograft rejection led to near-complete protection of the grafts from immunological damage, even when therapy began four days after transplantation. [] These findings highlight the potential therapeutic benefit of 15(S)-15-methyl Prostaglandin E1 in managing various inflammatory and immune-mediated conditions.

Q3: Does the structure of 15(S)-15-methyl Prostaglandin E1 influence its anti-inflammatory activity compared to other prostaglandins?

A: Yes, the structure of 15(S)-15-methyl Prostaglandin E1 appears to be crucial for its specific anti-inflammatory effects. Studies show that while 15(S)-15-methyl Prostaglandin E1 and Prostaglandin E1 exhibit potent inhibition of vascular permeability, other prostaglandins like Prostaglandin A2 have a weaker effect, and Prostaglandin F2 alpha shows no inhibitory activity. [] This structure-function relationship underscores the importance of the specific chemical modifications present in 15(S)-15-methyl Prostaglandin E1 for its potent and selective anti-inflammatory action.

Q4: What are the potential advantages of oral administration of 15(S)-15-methyl Prostaglandin E1?

A: The research highlights that 15(S)-15-methyl Prostaglandin E1 can be effectively administered orally to suppress inflammation in animal models. [] This route of administration offers several potential advantages, including improved patient compliance due to ease of use, potentially reduced systemic side effects compared to injections, and greater convenience for long-term treatment strategies. [] Further research is needed to fully evaluate the pharmacokinetic profile and optimal dosing regimens for oral administration of 15(S)-15-methyl Prostaglandin E1 in various clinical settings.

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